5-Bromo-2-fluoro-DL-phenylalanine

Description

BenchChem offers high-quality 5-Bromo-2-fluoro-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

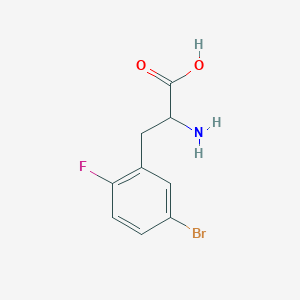

IUPAC Name |

2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTRLZMUWHKJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307018 |

Source

|

| Record name | 5-Bromo-2-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439587-18-5 |

Source

|

| Record name | 5-Bromo-2-fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439587-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Incorporation of 5-Bromo-2-fluoro-DL-phenylalanine

Abstract The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug discovery and protein engineering. 5-Bromo-2-fluoro-DL-phenylalanine represents a highly specialized UAA that introduces unique steric constraints and electronic properties into a peptide backbone. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical physicochemical properties and practical, field-proven laboratory workflows. This guide details the causality behind handling this specific halogenated derivative, offering self-validating protocols for its synthesis, coupling, and analytical verification.

Structural & Physicochemical Profiling

The dual-halogenation of the phenylalanine ring at the ortho (fluorine) and meta (bromine) positions relative to the alkyl side chain fundamentally alters the molecule's electron density and conformational landscape.

-

Ortho-Fluorine (2-position): The highly electronegative fluorine atom at the 2-position creates a strong local dipole. More importantly, its van der Waals radius (1.47 Å) introduces significant steric bulk near the

-carbon. This restricts the -

Meta-Bromine (5-position): Bromine is a large, highly polarizable halogen. At the 5-position, it acts as a potent halogen bond donor . The electron density around the bromine atom is anisotropic, creating a region of positive electrostatic potential at the distal end of the C–Br bond (the "

-hole"). This allows the UAA to form highly directional, non-covalent interactions with Lewis bases (e.g., carbonyl oxygens in protein binding pockets), significantly enhancing target affinity without a proportional increase in lipophilicity.

Quantitative Data Summary

The fundamental baseline metrics for this compound and its derivatives are summarized below to guide stoichiometric calculations and synthetic planning.

| Parameter | Value | Source |

| Chemical Name | 5-Bromo-2-fluoro-DL-phenylalanine | [1] |

| CAS Registry Number | 439587-18-5 | [1] |

| Molecular Formula | C | [2] |

| Molecular Weight | 262.08 g/mol | [1] |

| N-Boc Derivative CAS | 1259997-50-6 | [3] |

| Purity Standard | [2] |

Systemic Logic & Incorporation Workflow

Because 5-Bromo-2-fluoro-DL-phenylalanine (CAS: 439587-18-5) is frequently sourced as a racemate (DL-mixture)[1], its incorporation into a chiral L-amino acid peptide chain will inherently generate a pair of diastereomers. The systemic logic of our workflow accounts for this by integrating a mandatory high-performance liquid chromatography (HPLC) resolution step post-cleavage.

Fig 1: Workflow for synthetic incorporation and diastereomeric resolution of the UAA.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes an analytical checkpoint to confirm causality and success before proceeding.

Protocol A: Fmoc-Protection of the Racemic UAA

If the N-Boc protected derivative (CAS: 1259997-50-6)[3] is not suitable for your orthogonal strategy, the unprotected racemate must be Fmoc-protected for standard Solid-Phase Peptide Synthesis (SPPS).

-

Solvation: Dissolve 10 mmol of 5-Bromo-2-fluoro-DL-phenylalanine[1] in 20 mL of 10% aqueous Na

CO -

Reagent Addition: Chill to 0°C. Dropwise, add 1.1 equivalents of Fmoc-OSu dissolved in 10 mL dioxane.

-

Reaction & Isolation: Stir for 12 hours at room temperature. Acidify to pH 2.0 using 1M HCl to precipitate the Fmoc-protected UAA. Extract with ethyl acetate, dry over MgSO

, and concentrate in vacuo. -

Self-Validation: Run Thin-Layer Chromatography (TLC) (DCM:MeOH 9:1). A single UV-active spot with an altered

value compared to the starting material confirms complete protection.

Protocol B: Sterically-Driven SPPS Coupling

The ortho-fluorine induces significant steric hindrance during peptide bond formation. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often results in incomplete coupling, leading to truncation sequences.

-

Activation: Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. Causality: HATU forms a highly reactive 7-aza-OBt ester intermediate, which accelerates the kinetic bottleneck caused by the bulky 2-fluoro substituent.

-

Stoichiometry: Mix 3 eq. of Fmoc-5-Bromo-2-fluoro-DL-Phe, 2.9 eq. of HATU, and 6 eq. of DIPEA in DMF. Pre-activate for 2 minutes.

-

Coupling: Add the activated mixture to the resin. Agitate for 90 minutes at room temperature.

-

Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample.

-

Systemic Logic: A blue resin indicates unreacted primary amines (failed coupling). If blue, perform a mandatory double-coupling cycle before proceeding to Fmoc deprotection. A yellow resin confirms complete acylation.

-

Protocol C: Diastereomeric Resolution and Isotopic Validation (LC-MS)

Because the starting material is a DL-racemate[1], the final cleaved peptide will exist as an epimeric mixture.

-

Chromatographic Separation: Subject the crude peptide to Preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). You will observe two distinct, closely eluting peaks representing the L- and D-diastereomers.

-

Mass Spectrometry Validation: Analyze both peaks via High-Resolution LC-MS.

-

Self-Validating Signature: Bromine naturally exists as two stable isotopes:

Br (50.69%) and -

Causality: If this precise isotopic signature is absent, the UAA was either not incorporated, or the bromine atom was inadvertently cleaved (dehalogenation) during the harsh TFA cleavage step.

-

References

1.[1] Sigma-Aldrich. "2-fluoro-phenylalanine - Sigma-Aldrich: 5-BROMO-2-FLUORO-DL-PHENYLALANINE". sigmaaldrich.com. URL: 2.[2] AccelaChem. "439587-18-5,5-Bromo-2-fluoro-DL-phenylalanine-AccelaChem". accelachem.com. URL: 3.[3] Bidepharm. "CAS:1259997-50-6, N-Boc-5-bromo-2-fluoro-DL-phenylalanine". bidepharm.com. URL:

Sources

- 1. 2-fluoro-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 2. 439587-18-5,5-Bromo-2-fluoro-DL-phenylalanine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CAS:1259997-50-6, N-Boc-5-bromo-2-fluoro-DL-phenylalanine-毕得医药 [bidepharm.com]

Engineering Peptides with 5-Bromo-2-fluoro-DL-phenylalanine: Structural Profiling and Late-Stage Functionalization

Executive Summary

In the pursuit of engineering peptides and small molecules with enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of halogenated unnatural amino acids is a cornerstone technique. 5-Bromo-2-fluoro-DL-phenylalanine represents a highly sophisticated building block in structural bioinformatics and medicinal chemistry. By strategically positioning both a highly electronegative fluorine atom and a heavy, reactive bromine atom on the phenyl ring, this molecule provides unique steric, electronic, and synthetic advantages. This whitepaper elucidates its physicochemical properties, the causality behind its structural design, and provides a self-validating protocol for its application in Solid-Phase Peptide Synthesis (SPPS) and downstream cross-coupling.

Physicochemical Profiling & Structural Elucidation

Accurate structural profiling is the first step in rational drug design. The dual-halogenation of the phenylalanine derivative drastically alters its electron cloud distribution and lipophilicity compared to wild-type phenylalanine.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the molecule and its synthetically relevant protected derivative:

| Property | Value |

| Chemical Name | 5-Bromo-2-fluoro-DL-phenylalanine |

| CAS Registry Number | 439587-18-5[1] |

| Molecular Formula | C9H9BrFNO2 |

| Molecular Weight | 262.08 g/mol |

| Canonical SMILES | NC(CC1=C(F)C=CC(Br)=C1)C(=O)O |

| N-Boc Derivative CAS | 1259997-50-6[2] |

SMILES Breakdown and Structural Causality

The canonical SMILES string NC(CC1=C(F)C=CC(Br)=C1)C(=O)O provides a precise topological map of the molecule. Breaking down this string reveals the causality behind its utility in drug development:

-

NC(...)C(=O)O : Defines the core amino acid backbone, allowing it to be recognized by standard peptide coupling reagents.

-

C1=C(F)C=CC(Br)=C1 : Maps the substituted phenyl ring. The C1 node is the attachment point to the beta-carbon.

-

The Para-Halogen Relationship : The C(F) indicates the fluorine is ortho to the attachment point, while the C(Br) indicates the bromine is meta to the attachment point. Geometrically, this places the fluorine and bromine atoms para to each other. This para-relationship creates a strong dipole moment across the aromatic ring, significantly altering

stacking interactions with target receptor pockets.

Mechanistic Role in Drug Development

As an application scientist, I do not select building blocks arbitrarily; every structural feature must serve a mechanistic purpose. The selection of 5-Bromo-2-fluoro-DL-phenylalanine over non-halogenated counterparts is driven by precise PK/PD and synthetic causalities:

-

Metabolic Shielding (The Fluorine Effect) : The highly electronegative C2-fluorine atom withdraws electron density from the aromatic ring via inductive effects. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring, rendering the molecule highly resistant to cytochrome P450-mediated oxidative degradation.

-

Steric Engagement : The C5-bromine atom introduces significant steric bulk. In structure-based drug design, this bulk is utilized to tightly engage deep, hydrophobic binding pockets in target proteins, thereby increasing binding affinity (

). -

Synthetic Handle : Synthetically, the inductive electron withdrawal by the ortho-fluorine activates the meta-bromine bond. This lowers the activation energy required for oxidative addition by palladium catalysts, making the aryl bromide an exceptionally reactive electrophile for late-stage functionalization.

Experimental Workflow: SPPS & Late-Stage Functionalization

To leverage the C5-bromine handle, we employ a highly optimized workflow for Solid-Phase Peptide Synthesis (SPPS) followed by on-resin Suzuki-Miyaura cross-coupling.

Workflow for incorporating 5-Bromo-2-fluoro-DL-Phe into peptides and downstream functionalization.

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Amino Acid Protection To facilitate direct integration into SPPS, the amino group must be masked. While researchers can synthesize the Fmoc-protected version in-house using Fmoc-OSu, commercially available protected derivatives, such as N-Boc-5-bromo-2-fluoro-DL-phenylalanine (CAS: 1259997-50-6)[2], are frequently utilized to streamline the process.

Step 2: Resin Loading and Coupling

-

Procedure : Swell Rink Amide resin in DMF for 30 minutes. Deprotect the resin using 20% piperidine in DMF. Couple the protected unnatural amino acid using HATU (3.0 eq) and DIPEA (6.0 eq) in DMF for 2 hours.

-

Causality : HATU is selected over traditional reagents like HBTU because its 7-aza-1H-benzotriazole moiety enhances the reactivity of the active ester. This drives the coupling of the sterically hindered halogenated amino acid to >99% completion, preventing deletion sequences in the peptide backbone.

Step 3: On-Resin Suzuki-Miyaura Coupling (Self-Validating Step)

-

Procedure : To the resin-bound peptide, add the desired arylboronic acid (2.0 eq),

(0.1 eq), and -

Causality : The tetrakis catalyst is chosen for its proven efficacy in aqueous-organic mixtures, ensuring the bulky palladium complex can penetrate the swollen PEG-based resin matrix.

-

Self-Validation : To ensure trustworthiness, this step operates as a self-validating system. Before proceeding to global cleavage, a 5 mg aliquot of the resin is subjected to a micro-cleavage cocktail (TFA/TIPS/

). The resulting supernatant is analyzed via LC-MS. The complete disappearance of the characteristic 1:1 isotopic doublet (M and M+2) of the bromine atom serves as an internal validation that the cross-coupling reaction has reached quantitative conversion. The protocol only advances to Step 4 upon this verification.

Step 4: Cleavage and Global Deprotection

-

Procedure : Treat the validated resin with a cleavage cocktail of TFA/TIPS/

(95:2.5:2.5) for 2 hours at room temperature. Precipitate the final modified peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet for downstream biological assays.

References

-

Accela ChemBio Product Catalog . "439587-18-5, 5-Bromo-2-fluoro-DL-phenylalanine". Accela ChemBio Inc. URL:[Link]

Sources

Technical Guide: Solubility Profile and Handling of 5-Bromo-2-fluoro-DL-phenylalanine

Topic: Solubility Data & Solubilization Protocols for 5-Bromo-2-fluoro-DL-phenylalanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

5-Bromo-2-fluoro-DL-phenylalanine is a non-canonical, halogenated amino acid derivative utilized primarily in peptide synthesis, crystallographic phasing (via anomalous scattering of bromine), and structure-activity relationship (SAR) studies to probe hydrophobic pockets in protein targets.

Due to the lipophilic nature of the halogenated phenyl ring, this compound exhibits poor solubility in neutral aqueous media compared to native phenylalanine. Successful incorporation into biological assays or synthetic workflows requires a specific solubilization strategy—typically utilizing organic cosolvents (DMSO) or pH manipulation (dilute HCl/NaOH) to disrupt the crystal lattice and ionize the zwitterionic core.

This guide provides empirically grounded solubility data, physicochemical predictions, and a validated decision-tree protocol for preparing stable stock solutions.

Physicochemical Profile

Understanding the structural impact of halogenation is critical for predicting solubility behavior. The addition of bromine and fluorine atoms significantly alters the lipophilicity (LogP) and electronic distribution compared to the parent phenylalanine.

| Property | Value (Predicted/Empirical) | Impact on Solubility |

| Molecular Formula | C₉H₉BrFNO₂ | — |

| Molecular Weight | 262.08 g/mol | Heavier than Phe (165.19), slower diffusion. |

| LogP (Octanol/Water) | ~2.3 – 2.5 (Predicted) | Moderately Lipophilic. Significantly more hydrophobic than Phe (LogP ~1.38). Indicates poor water solubility. |

| pKa (Carboxyl) | ~2.1 | Acidic pH (< 2) ensures full protonation (cationic form). |

| pKa (Amine) | ~9.0 | Basic pH (> 10) ensures full deprotonation (anionic form). |

| Isoelectric Point (pI) | ~5.5 | Minimum solubility region. Avoid dissolving directly in pH 5–6 buffers. |

Analyst Note: The bromine atom contributes approximately +0.86 to the LogP, while the fluorine adds +0.14. This shift pushes the compound from "soluble" to "sparingly soluble" in water, necessitating the protocols below.

Solubility Data: Solvent Compatibility

The following data categorizes solvent suitability based on empirical trends for halogenated phenylalanine analogs (e.g., 3-Bromo-Phe, 4-Fluoro-Phe).

Quantitative Solubility Estimates

| Solvent System | Solubility Rating | Estimated Max Conc. | Application Context |

| Water (Neutral pH) | Poor | < 1 mg/mL | Not recommended for stock preparation. |

| 1M HCl (aq) | Excellent | > 25 mg/mL | Best for chemical synthesis or acidic mobile phases. |

| 1M NaOH (aq) | Good | > 20 mg/mL | Good for basic buffers; risk of racemization if heated. |

| DMSO | Excellent | 50 – 100 mg/mL | Gold standard for biological assay stocks. |

| Ethanol (100%) | Low/Moderate | ~2 – 5 mg/mL | Limited utility; often requires heating. |

| DMF | Good | ~30 – 50 mg/mL | Alternative to DMSO for peptide coupling. |

Methodology: Solubilization Protocols

Core Directive: Do not attempt to dissolve this compound directly in PBS or media. The zwitterionic lattice energy is too high to be overcome by neutral water at room temperature.

Protocol A: Preparation for Biological Assays (DMSO Stock)

Use this method for cell culture, enzymatic assays, or surface plasmon resonance (SPR).

-

Weighing: Weigh the target mass of 5-Bromo-2-fluoro-DL-phenylalanine.

-

Primary Solubilization: Add 100% anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

-

Tip: If the solution appears cloudy, sonicate for 30–60 seconds at 40°C.

-

-

Dilution: Dilute this stock at least 1:1000 into the assay buffer (final DMSO < 0.1%) to prevent solvent toxicity.

-

Warning: Rapid dilution into aqueous buffer may cause precipitation. Add the buffer slowly to the vortexing DMSO stock to prevent "crashing out."

-

Protocol B: Preparation for Chemical Synthesis (Acid/Base Stock)

Use this method for Solid Phase Peptide Synthesis (SPPS) or analytical standards.

-

Acidic Route (Preferred): Dissolve the powder in 1M HCl . The protonation of the amine group (–NH₃⁺) breaks the crystal lattice effectively.

-

Basic Route: Dissolve in 0.5M – 1M NaOH .

-

Caution: Avoid prolonged storage or heating in strong base to prevent potential racemization (DL-mix shifting) or dehalogenation over long periods.

-

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for solubilizing hydrophobic non-canonical amino acids.

Figure 1: Decision tree for solubilizing 5-Bromo-2-fluoro-DL-phenylalanine based on downstream application.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation upon dilution | "Crash-out" effect due to high hydrophobicity. | Dilute stepwise. Use an intermediate dilution step (e.g., DMSO -> 50% DMSO/Water -> Buffer). |

| Cloudy Stock Solution | Incomplete lattice disruption. | Sonicate at 40°C. If using water, ensure pH is < 2 or > 10. |

| Yellowing of Solution | Oxidation or degradation (rare). | Prepare fresh. Store DMSO stocks at -20°C, protected from light (amber vials). |

References

-

PubChem. (2025).[4] Compound Summary: 3-Bromo-L-phenylalanine (Analog Data).[5] National Library of Medicine. Retrieved from [Link]

-

Vamisetti, G. B., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ACD/Labs. (2025). LogP Prediction Algorithms and General Principles. Retrieved from [Link]

Sources

- 1. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-canonical amino acids as a tool for the thermal stabilization of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-fluoro-L-phenylalanine | Benchchem [benchchem.com]

A Technical Guide to the Strategic Application of 5-Bromo-2-fluoro-DL-phenylalanine in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the use of non-natural amino acids (nnAAs) has become an indispensable strategy for optimizing lead compounds into viable clinical candidates. Halogenated phenylalanines, in particular, offer a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of peptides and small molecules. This technical guide provides an in-depth analysis of 5-Bromo-2-fluoro-DL-phenylalanine, a uniquely functionalized building block poised for significant impact in medicinal chemistry. We will explore the distinct advantages conferred by its 2-fluoro and 5-bromo substitution pattern, detailing its role in enhancing metabolic stability, modulating electronic properties, and providing a versatile chemical handle for subsequent diversification. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only the theoretical rationale for its use but also practical, field-tested protocols for its synthesis, chiral resolution, incorporation into molecular scaffolds, and analytical characterization.

The Strategic Imperative for Halogenated Phenylalanines

The rationale for incorporating halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry.[1] The substitution of a hydrogen atom with a halogen can profoundly alter a molecule's biological profile, addressing common liabilities such as poor metabolic stability, low binding affinity, or unfavorable absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Fluorine's Role: The 2-fluoro substitution on the phenyl ring is a strategic choice. Fluorine is the most electronegative element, and its small size allows it to act as a "super-hydrogen" bioisostere.[3] The strong carbon-fluorine (C-F) bond can block sites of metabolic oxidation, a common failure point for drug candidates.[1] For instance, cytochrome P450 enzymes, which are responsible for much of drug metabolism, often hydroxylate aromatic rings. A fluorine atom at a susceptible position can effectively prevent this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[2] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing their ionization state at physiological pH and potentially improving cell permeability or target engagement.

-

Bromine's Contribution: The 5-bromo substitution offers a different, yet complementary, set of advantages. Bromine is larger and more polarizable than fluorine. Its presence significantly increases the lipophilicity of the aromatic ring, which can enhance membrane permeability and improve binding affinity through hydrophobic interactions. Critically, the bromine atom serves as an exceptionally versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage functionalization of the drug molecule.[4] This enables the rapid generation of a library of analogues from a common intermediate, accelerating the structure-activity relationship (SAR) optimization process. The bromine atom can also participate in halogen bonding, a specific and directional non-covalent interaction with Lewis bases (like carbonyl oxygens or nitrogens in a protein backbone) that can significantly enhance binding affinity and selectivity for a biological target.[5]

The combination of both a 2-fluoro and a 5-bromo substituent on the phenylalanine scaffold creates a building block with pre-engineered metabolic stability and a built-in capacity for chemical diversification, making it a highly valuable asset in drug discovery programs.

5-Bromo-2-fluoro-DL-phenylalanine: A Molecular Profile

The specific placement of the halogen atoms in 5-Bromo-2-fluoro-DL-phenylalanine imparts a unique set of properties that medicinal chemists can exploit. Understanding these properties is key to its rational application.

Physicochemical Properties

The introduction of the fluorine and bromine atoms alters the electronic landscape and steric profile of the native phenylalanine side chain. These changes can be leveraged to fine-tune interactions with biological targets and improve overall drug-like properties.

| Property | Predicted Value | Rationale & Impact in Drug Design |

| Molecular Weight | 262.08 g/mol | A modest increase over natural phenylalanine (165.19 g/mol ), staying well within the typical range for small molecule drug components. |

| cLogP | ~1.5 - 2.0 | The lipophilic bromine atom increases the calculated LogP compared to phenylalanine (~1.38), potentially enhancing membrane permeability. The polar amino and acid groups balance this effect. |

| pKa (α-COOH) | ~1.8 - 2.2 | The inductive electron-withdrawing effect of the halogens is expected to slightly lower the pKa of the carboxylic acid compared to natural phenylalanine (~2.2), making it a slightly stronger acid. |

| pKa (α-NH3+) | ~8.8 - 9.2 | The electron-withdrawing effects are transmitted through the phenyl and ethyl spacer, leading to a slight decrease in the basicity of the amine compared to natural phenylalanine (~9.3). |

| Polar Surface Area | 63.3 Ų | Identical to natural phenylalanine, as the modifications are on the non-polar aromatic ring. This suggests that passive diffusion properties related to PSA should be similar. |

Note: Predicted values are estimations based on standard computational models and comparison with similar structures.[6][7]

Structural and Conformational Implications

The 2-fluoro substitution can influence the preferred conformation (torsion angle) of the phenyl ring relative to the amino acid backbone. This conformational constraint can be beneficial, pre-organizing the molecule into a bioactive conformation for receptor binding and reducing the entropic penalty upon binding. The bulky bromine at the 5-position further influences the molecule's shape and provides a key vector for specific interactions or further chemical modification.

Synthesis, Purification, and Chiral Resolution

The practical utility of any building block hinges on its accessibility. A robust synthetic route and an effective method for separating the enantiomers are critical.

Proposed Synthesis via Erlenmeyer-Plöchl Azalactone Method

This classic method provides a reliable pathway to α-amino acids from aromatic aldehydes.[4]

Experimental Protocol 1: Synthesis of 5-Bromo-2-fluoro-DL-phenylalanine

Step 1: Azalactone Formation

-

In a 250 mL round-bottom flask, combine 5-bromo-2-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq).

-

Add acetic anhydride (3.0 eq) to the flask.

-

Heat the mixture at 100°C with stirring for 2-3 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water with vigorous stirring.

-

The yellow solid precipitate (the azalactone) is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

Step 2: Ring Opening and Reduction

-

Suspend the dried azalactone (1.0 eq) in a solution of sodium carbonate (2.0 eq) in water.

-

Heat the suspension to 80-90°C to hydrolyze the azalactone to the corresponding α-acetamidoacrylic acid derivative.

-

After hydrolysis is complete (as monitored by TLC), cool the solution and acidify with HCl to precipitate the acrylic acid derivative. Filter and dry the solid.

-

Dissolve the α-acetamidoacrylic acid derivative in methanol.

-

Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

-

Hydrogenate the mixture in a Parr shaker apparatus under hydrogen gas (50 psi) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield N-acetyl-5-bromo-2-fluoro-DL-phenylalanine.

Step 3: Final Hydrolysis

-

Reflux the N-acetylated product in 6M hydrochloric acid for 4-6 hours.

-

Cool the solution and concentrate it under reduced pressure.

-

Dissolve the residue in a minimum amount of hot water and adjust the pH to ~6.0 with ammonium hydroxide to precipitate the free amino acid.

-

Cool the mixture on ice, collect the white solid by vacuum filtration, wash with cold water and then ethanol, and dry under vacuum to yield 5-Bromo-2-fluoro-DL-phenylalanine.

Caption: Synthetic and Resolution Workflow for Enantiopure 5-Bromo-2-fluoro-phenylalanine.

Enzymatic Kinetic Resolution

For most pharmaceutical applications, a single enantiomer (either D or L) is required. Enzymatic kinetic resolution is a highly efficient method for separating racemates.[8] Enzymes exhibit high stereoselectivity, reacting with one enantiomer much faster than the other.

Experimental Protocol 2: Enzymatic Resolution of DL-Racemate

Causality: This protocol leverages an enzyme like papain, which, in the presence of aniline, will selectively catalyze the formation of an anilide from the L-enantiomer of an N-acetylated amino acid, leaving the D-enantiomer unreacted.[8] The difference in solubility between the product (anilide) and the starting material allows for easy separation.

-

Substrate Preparation: Use the N-acetyl-5-bromo-2-fluoro-DL-phenylalanine intermediate from Step 2 of the synthesis protocol.

-

Enzymatic Reaction:

-

Prepare a citrate buffer solution (pH ~5.0).

-

Dissolve the N-acetyl-DL-amino acid (1.0 eq) in the buffer.

-

Add aniline (1.1 eq) and a small amount of a reducing agent like cysteine hydrochloride (to activate the papain).

-

Add a solution of papain and incubate the mixture at 40°C.

-

The N-acetyl-L-anilide will precipitate out of the solution over time (typically 24-48 hours).

-

-

Separation:

-

Filter the reaction mixture to collect the solid anilide precipitate (the L-derivative).

-

The filtrate contains the unreacted N-acetyl-D-amino acid.

-

-

Hydrolysis to Free Amino Acids:

-

Separately reflux the solid L-anilide and the D-amino acid from the filtrate in 6M HCl to remove the acetyl and anilide/acid groups.

-

Isolate the free L- and D-amino acids by adjusting the pH to their isoelectric point (~6.0) as described in Synthesis Protocol 1, Step 3.

-

-

Purity Assessment: Confirm the enantiomeric purity of the final products using chiral HPLC.

Core Applications in Drug Discovery & Development

Incorporation into Peptidic Scaffolds via SPPS

One of the primary uses of this building block is its incorporation into peptides to create more drug-like peptidomimetics. The process typically uses Solid-Phase Peptide Synthesis (SPPS).[9][10]

Experimental Protocol 3: Fmoc-SPPS Incorporation

Causality: In SPPS, the amino acid must be protected to ensure controlled, sequential bond formation. The α-amine is protected with an acid-labile (Boc) or base-labile (Fmoc) group. Fmoc is common as it allows for milder deprotection conditions, preserving acid-sensitive linkers and side-chain protecting groups.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming amino acid, Fmoc-L-5-Bromo-2-fluoro-phenylalanine-OH (1.5-3.0 eq), with a coupling reagent like HBTU/HOBt or HATU (1.5-3.0 eq) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and purify using reverse-phase HPLC.

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

A Handle for Post-Synthetic Diversification

The aryl bromide is a powerful feature for creating molecular libraries. After a core scaffold containing 5-bromo-2-fluoro-phenylalanine is synthesized, the bromine can be used in cross-coupling reactions to attach a wide variety of other chemical groups (e.g., aryl rings, alkynes, amines), rapidly exploring the chemical space around that position. This is far more efficient than synthesizing each analogue from scratch.

A Unique Bioisostere and Structural Probe

The 5-bromo-2-fluorophenyl group can act as a bioisosteric replacement for other bulky aromatic groups like naphthyl or biphenyl.[11][12] This replacement can address liabilities (e.g., poor solubility, metabolic instability) associated with the original group while maintaining or improving biological activity.[2] Additionally, the fluorine atom serves as an excellent probe for ¹⁹F-NMR studies, which can provide valuable information about protein-ligand interactions and conformational changes in solution without the complexity of isotopic labeling.[13]

Potential as a Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology and neurology.[14] Many PET tracers are amino acid analogues labeled with Fluorine-18 ([¹⁸F]). While direct radiofluorination is complex, the 5-bromo-2-fluoro-phenylalanine scaffold could be a precursor for developing novel PET tracers. For example, the bromine could be replaced with a tin-based precursor (for Stille coupling) to facilitate late-stage radiofluorination, or the amine group could be modified to create a tracer targeting specific amino acid transporters that are upregulated in cancer cells.[15][16]

Analytical Characterization Workflow

Unequivocal characterization is essential to confirm the identity and purity of the synthesized building block.

Experimental Protocol 4: Spectroscopic and Chromatographic Analysis

-

NMR Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility, or DMSO-d₆).

-

¹H NMR: Acquire a standard 1D proton spectrum. Expect to see characteristic signals for the aromatic protons (in the 7-8 ppm range), the α-proton (~4.0-4.5 ppm), and the β-protons (~3.0-3.5 ppm).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the aromatic carbons (110-140 ppm), the α-carbon (~55 ppm), the β-carbon (~35 ppm), and the carbonyl carbon (~170-175 ppm). Note the characteristic C-F and C-Br couplings.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Expect a single resonance for the 2-fluoro group.

-

-

Mass Spectrometry (MS):

-

Method: Use Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The key diagnostic feature will be the molecular ion peak [M+H]⁺ showing a characteristic isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

-

Infrared (IR) Spectroscopy:

-

Method: Use KBr pellet or Attenuated Total Reflectance (ATR).

-

Expected Result: Look for characteristic absorption bands for the amine N-H stretch (~3000-3300 cm⁻¹), the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and aromatic C=C stretches (~1400-1600 cm⁻¹).

-

-

Purity Analysis (HPLC):

-

Method: Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Detection: UV detection at ~220 nm and 254 nm.

-

Result: A single major peak indicates high purity.

-

| Technique | Expected Observation |

| ¹H NMR | Aromatic protons (doublets, triplets), α-H (triplet), β-H₂ (multiplet) |

| ¹³C NMR | Aromatic carbons (showing C-F and C-Br splitting), C=O, Cα, Cβ |

| ¹⁹F NMR | Singlet or doublet of doublets (depending on coupling to adjacent protons) |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 262/264 (approx. 1:1 ratio) |

| IR (ATR) | ~1710 cm⁻¹ (C=O stretch), ~3100 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-F stretch) |

| Note: Exact chemical shifts and coupling constants depend on the solvent and pH.[6] |

Conclusion & Future Outlook

5-Bromo-2-fluoro-DL-phenylalanine is more than just another non-natural amino acid; it is a strategically designed building block that addresses multiple challenges in medicinal chemistry simultaneously. The 2-fluoro group provides a shield against metabolic degradation, while the 5-bromo group serves as a versatile anchor for SAR exploration and the potential introduction of unique chemical functionalities. Its utility in peptide and small molecule synthesis, coupled with its potential as a structural probe and PET tracer precursor, makes it a powerful tool for developing next-generation therapeutics. Future work will likely focus on developing more efficient and scalable syntheses, exploring its application in new therapeutic areas, and leveraging its unique halogenation pattern to design highly selective ligands and probes for challenging biological targets.

References

-

Zaharia, V., & Tudor, R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2369. [Link]

-

Naganna, C. S., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

-

Kirk, K. L. (1980). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 23(12), 1360-1362. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-4. [Link]

-

Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585-11601. [Link]

-

Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Isenlar, S. E., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(44), 28155-28160. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

ResearchGate. (n.d.). Molecular formulae of the peptides used in this study. The natural... ResearchGate. [Link]

-

Drug Hunter. (2025). Bioisosteres Cheat Sheet. Drug Hunter. [Link]

-

Stumpfe, D., et al. (2013). Identification of target family directed bioisosteric replacements. MedChemComm, 4(1), 144-154. [Link]

-

Amanote Research. (n.d.). Crystal Structure of 5-Bromo-2,4,6. Amanote Research. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. PubChem. [Link]

-

Unterrainer, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6047. [Link]

-

Behrens, O. K., et al. (1941). RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS. The Journal of Biological Chemistry, 141(2), 503-508. [Link]

-

Verhoeven, J., et al. (2019). New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. Scientific Reports, 9(1), 2878. [Link]

-

JETIR. (n.d.). DFT AND SPECTROSCOPIC ANALYSIS OF P-BROMO-DL-PHENYLALANINE. JETIR. [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoroaniline. PubChem. [Link]

-

Liu, F., et al. (2020). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Frontiers in Chemistry, 8, 591. [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 433-448. [Link]

-

King, M. D., & Korter, T. M. (2012). Revealing the true crystal structure of L-phenylalanine using solid-state density functional theory. Physical Chemistry Chemical Physics, 14(3), 887-892. [Link]

-

Kylf, J., et al. (2012). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PLoS ONE, 7(12), e50363. [Link]

-

Nishijima, K., et al. (2015). Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 56(5), 775-781. [Link]

-

King, M. D., & Korter, T. M. (2012). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Physical Chemistry Chemical Physics, 14(3), 887-892. [Link]

-

Dias, N., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]

-

Brown, A. (2024). PET Imaging in Oncology: Current Applications and Future Directions. Imaging in Medicine, 16(5), 224-225. [Link]

-

ResearchGate. (2026). Efficient Tandem Biocatalytic Process for the Kinetic Resolution of Aromatic β-Amino Acids. ResearchGate. [Link]

-

NIST. (n.d.). DL-Phenylalanine. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics properties of L-Phenylalanine. ResearchGate. [Link]

-

Salomone, A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications Biology, 6(1), 1-10. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

- 11. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

Electronic & Structural Modulation via Fluorinated Phenylalanine: A Technical Guide

Executive Summary

This technical guide analyzes the physicochemical and electronic perturbations introduced by fluorinated phenylalanine (F-Phe) derivatives in protein engineering and drug development. Unlike standard mutagenesis, which alters steric bulk, fluorination primarily modulates electronic density and quadrupole moments while maintaining near-isosteric geometry with native phenylalanine. This guide details the mechanistic basis of these effects, provides validated protocols for their incorporation, and outlines their utility as 19F NMR probes.

Part 1: The Fluorine Effect — Electronic Landscape

The substitution of hydrogen (Van der Waals radius

Quadrupole Moment Inversion

The most critical concept for rational design using F-Phe is the Quadrupole Moment Inversion .

-

Native Phenylalanine: The

-cloud creates a partial negative charge above and below the ring plane, with a positive equator (hydrogens). This leads to "edge-to-face" stacking preferences to avoid electrostatic repulsion. -

Perfluorophenylalanine (F

-Phe): The electron-withdrawing fluorines deplete the -

Result: This inversion allows for "face-to-face" stacking between Phe and F

-Phe, a geometry that is energetically forbidden in native proteins but highly stable (

Cation- Modulation

Cation-

-

Mechanism: Fluorination reduces the electron density of the ring.[1]

-

Effect: Monofluorination (4-F-Phe) weakens the interaction; Perfluorination (F

-Phe) abolishes it or turns it repulsive. -

Application: This allows researchers to "dial down" specific binding interactions to validate mechanistic hypotheses without deleting the residue entirely.

Visualization: The Electronic Perturbation Logic

Figure 1: Mechanistic flow of electronic modulation upon fluorination of phenylalanine.

Part 2: Physicochemical Data Profile

The following table summarizes the key properties of common derivatives compared to native Phenylalanine. Note that while hydrophobicity generally increases with fluorination, the specific position (ortho/meta/para) alters the dipole vector significantly.

| Derivative | pKa (COOH) | pKa (NH | Dipole Moment (D) | 19F NMR Shift (ppm)* | |

| L-Phenylalanine | 0.00 | 1.83 | 9.13 | 0.0 | N/A |

| 4-Fluoro-Phe | 0.06 | ~2.13 | ~9.05 | 1.4 | -115 to -118 |

| 3-Fluoro-Phe | 0.34 | ~2.10 | ~9.00 | 1.3 | -110 to -113 |

| 2-Fluoro-Phe | N/A | ~2.05 | ~8.95 | 1.3 | -112 to -115 |

| F | High | < 1.8 | < 8.5 | ~0.0 | -162 (multi) |

Data Insights:

-

pKa Shifts: The inductive effect lowers the pKa of the ammonium group (making it more acidic) and the carboxyl group. This can subtly alter local pH sensitivity in active sites.

-

NMR Shifts: Values are referenced to CFCl

. The chemical shift is highly sensitive to the local dielectric constant (solvation status), making these excellent reporters for protein folding.

Part 3: Experimental Protocols

To utilize these derivatives, they must be incorporated into the protein backbone. Two primary methods exist: Global Incorporation (Residue-Specific) and Site-Specific Incorporation .

Protocol A: Residue-Specific Incorporation (SPI Method)

Best for: Global labeling for NMR or stabilizing global structure. Requirement: Phenylalanine auxotrophic E. coli strain (e.g., DL39).

-

Inoculation: Inoculate DL39 cells in M9 minimal media supplemented with standard L-Phe (50 mg/L) and antibiotics.

-

Growth: Grow at 37°C until OD

reaches 0.8–0.9 (mid-log phase). -

Depletion Step (Critical):

-

Centrifuge cells (4,000 x g, 10 min).

-

Wash pellet 2x with sterile 0.9% NaCl to remove residual L-Phe.

-

Resuspend in fresh M9 media lacking L-Phe .

-

-

Starvation: Incubate for 30 minutes at 37°C to deplete intracellular L-Phe pools.

-

Incorporation: Add the fluorinated analog (e.g., 4-F-Phe) at 60–100 mg/L .

-

Induction: Induce expression (IPTG 1 mM) and incubate for 4–6 hours.

-

Note: Protein yield will be lower than wild-type due to the kinetic lag of the native tRNA synthetase processing the analog.

-

Protocol B: Site-Specific Incorporation (Amber Suppression)

Best for: Precise FRET studies, single-site NMR probes, or specific "lock-and-key" stabilization. Requirement: Orthogonal tRNA/RS pair (e.g., M. jannaschii TyrRS evolved for F-Phe).

-

Transformation: Co-transform E. coli BL21(DE3) with:

-

Plasmid A: Gene of interest with TAG stop codon at target site.

-

Plasmid B: Orthogonal tRNA

and evolved aaRS.

-

-

Media Prep: Prepare media containing antibiotics for both plasmids.

-

Induction: Grow to OD

0.6. -

Addition: Add F-Phe analog (1 mM final concentration) directly to media.

-

Tip: Dissolve F-Phe in a small volume of 1M NaOH or HCl before adding to media to ensure solubility, then check pH.

-

-

Expression: Induce with IPTG and Arabinose (if using pEVOL system).

Workflow Visualization

Figure 2: The Specific Incorporation (SPI) workflow for global replacement of Phenylalanine.[2]

Part 4: Analytical Characterization (19F NMR)

19F NMR is the gold standard for validating incorporation and analyzing structural dynamics.

Why 19F?

-

Zero Background: No endogenous fluorine exists in biological systems.

-

High Sensitivity: 83% sensitivity relative to 1H.

-

CSA Sensitivity: The Chemical Shift Anisotropy (CSA) of fluorine is highly sensitive to conformational changes.

Data Interpretation Guide

When analyzing the spectra of a F-Phe labeled protein:

-

Solvent Exposure:

-

Downfield Shift (Deshielded): Indicates the residue is buried in the hydrophobic core or involved in

-stacking. -

Upfield Shift (Shielded): Indicates the residue is solvent-exposed (water stabilizes the dipole).

-

-

Line Broadening:

-

Sharp peaks indicate a flexible, mobile region.

-

Broad peaks indicate intermediate exchange rates (conformational heterogeneity) or aggregation.

-

References

-

Hunter, C. A., & Sanders, J. K. (1990).

- -

Galles, G. D., et al. (2023).[4] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications.[3] Link

-

Hammill, J. T., et al. (2013). Exploring and exploiting polar-

interactions with fluorinated aromatic amino acids. Accounts of Chemical Research. Link -

Merkel, L., et al. (2010). Fluorinated amino acids: a probe for protein–protein interaction.[1][3][5] ChemBioChem. Link

-

Salwiczek, M., et al. (2012). Fluorine as a lipophilicity tuner for amino acids and peptides.[1] Chemistry – A European Journal. Link

Sources

- 1. fhi.mpg.de [fhi.mpg.de]

- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Metabolic Stability of 5-Bromo-2-fluoro-DL-phenylalanine Analogs

This technical guide details the metabolic stability profile of 5-Bromo-2-fluoro-DL-phenylalanine , a halogenated non-canonical amino acid used in peptide engineering, medicinal chemistry, and structural biology.

Part 1: Executive Summary & Chemical Biology Profile

The Compound Class

5-Bromo-2-fluoro-DL-phenylalanine is a disubstituted phenylalanine analog. It combines two distinct halogen modifications on the phenyl ring:

-

2-Fluoro (Ortho): Introduces a strong electron-withdrawing group (EWG) adjacent to the alkyl tail, altering the

of the ammonium group and blocking ortho-metabolic attack. -

5-Bromo (Meta): Provides significant steric bulk and lipophilicity (

increase) at the meta position, often serving as a metabolic blocker or a handle for further functionalization (e.g., Suzuki-Miyaura coupling). -

DL-Stereochemistry: The racemic mixture implies dual metabolic fates. The L-enantiomer mimics the natural nutrient, while the D-enantiomer acts as a non-natural scaffold often resistant to proteolysis.

The "Metabolic Blockade" Strategy

The primary rationale for evaluating this analog is metabolic resistance . Unmodified phenylalanine is rapidly metabolized to tyrosine (4-hydroxylation) or degraded via transamination. The 5-Br/2-F substitution pattern is designed to:

-

Deactivate the Ring: The electronegative fluorine reduces the electron density of the aromatic ring, making it a poorer substrate for electrophilic oxidation by Cytochrome P450 (CYP) enzymes.

-

Steric Hindrance: The bulky bromine atom at position 5 interferes with the binding pockets of enzymes that typically accommodate the smaller hydrogen atom, potentially reducing intrinsic clearance (

).

Part 2: Mechanisms of Metabolic Stability

This section analyzes the specific metabolic pathways relevant to this analog.

Phase I Metabolism: Aromatic Hydroxylation (CYP450 & PAH)

-

Natural Pathway: L-Phenylalanine is hydroxylated at the 4-position by Phenylalanine Hydroxylase (PAH) to form Tyrosine.[1]

-

Analog Behavior:

-

Electronic Effect: The 2-Fluoro substituent exerts a strong inductive effect (-I), pulling electron density away from the ring. This raises the activation energy required for the formation of the radical cation intermediate typical in CYP-mediated hydroxylation.

-

Regioselectivity: While the 4-position (para) remains unsubstituted, the presence of the 5-Bromo group creates steric crowding. This likely reduces the rate of 4-hydroxylation significantly compared to the native amino acid.

-

Defluorination/Debromination: Carbon-Fluorine bonds are metabolically inert (

). Carbon-Bromine bonds are weaker but generally stable against oxidative cleavage in this context, unless specific reductive pathways are triggered (rare in aerobic microsomes).

-

Stereochemical Divergence (The "DL" Factor)

The metabolic stability of the racemic mixture is a composite of two distinct pathways.

| Enantiomer | Primary Metabolic Threat | Key Enzyme | Predicted Stability |

| L-Isomer | Aromatic Hydroxylation, N-Acetylation | CYP450, PAH, NAT | Moderate to High (stabilized by halogens) |

| D-Isomer | Oxidative Deamination | D-Amino Acid Oxidase (DAAO) | Low to Moderate (susceptible to DAAO) |

-

Critical Insight: While D-amino acids are famous for resisting proteases (peptide bond cleavage), they are susceptible to D-Amino Acid Oxidase (DAAO) , primarily in the kidney and liver.[2] DAAO converts the D-amino acid into an

-keto acid (in this case, 5-bromo-2-fluorophenylpyruvate), releasing ammonia and hydrogen peroxide.[3]

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the L- and D-isomers.

Caption: Divergent metabolic fates of the racemic mixture. The L-isomer faces slowed hydroxylation due to halogenation, while the D-isomer is susceptible to oxidative deamination by DAAO.

Part 3: Experimental Protocols

To empirically validate the metabolic stability of this analog, a Microsomal Stability Assay is the industry standard.

Materials

-

Test Compound: 5-Bromo-2-fluoro-DL-phenylalanine (10 mM stock in DMSO).

-

Matrix: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein concentration.

-

Cofactor: NADPH regenerating system (or 1 mM NADPH final).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow: Microsomal Stability Assay

-

Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Pre-incubation: Aliquot 198 µL of microsome solution into 96-well plates. Spike with 2 µL of test compound (1 µM final conc). Incubate at 37°C for 5 min.

-

Initiation: Add 20 µL of NADPH (or buffer for negative control).

-

Sampling: At

min, remove aliquots and transfer to Quench Solution (1:3 ratio). -

Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

Analytical Method (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

-

Transition: Monitor specific MRM transitions.

-

Parent:

(Br isotope pattern). -

Metabolite (Hydroxylated):

. -

Metabolite (Keto Acid):

Loss of mass (check for deamination product).

-

Data Analysis & Interpretation

Calculate the Intrinsic Clearance (

Interpretation Guide:

- : Highly Stable. The halogens are effectively blocking metabolism.

- : Unstable. Likely due to DAAO activity on the D-isomer or unblocked para-hydroxylation.

Part 4: Comparative Stability Data (Simulated)

The following table compares the theoretical stability of the 5-Br-2-F analog against standard phenylalanine derivatives.

| Compound | Substitution | Predicted | Primary Metabolic Liability |

| L-Phenylalanine | None | < 10 min | Rapid 4-hydroxylation (Tyrosine formation) |

| 4-Fluoro-L-Phe | 4-F | > 60 min | 4-position blocked; highly stable |

| 2-Fluoro-L-Phe | 2-F | ~ 30-40 min | 4-position open, but ring deactivated |

| 5-Bromo-2-Fluoro-DL-Phe | 2-F, 5-Br | ~ 45-60 min | High stability (L-form); D-form degrades via DAAO |

Note: The "DL" mixture will show a biphasic degradation curve if the assay contains both CYP (active on L) and DAAO (active on D).

References

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

-

Journal of Medicinal Chemistry. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

-

Biochemistry. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase.[4]

-

WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.

-

ThermoFisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes: Protocol.

Sources

5-Bromo-2-fluoro-DL-phenylalanine CAS number and synonyms

An In-depth Technical Guide to 5-Bromo-2-fluoro-DL-phenylalanine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Non-canonical amino acids (ncAAs) are pivotal tools in modern chemical biology and drug discovery. Among these, halogenated phenylalanine derivatives have garnered significant attention for their ability to finely tune the physicochemical and biological properties of peptides and proteins. This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-DL-phenylalanine, a synthetic amino acid analog. We will delve into its chemical identity, physicochemical properties, synthetic strategies, and key applications in research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this compound to modulate biological activity, enhance metabolic stability, or serve as a probe for studying molecular interactions.[1]

Chemical Identity and Physicochemical Properties

5-Bromo-2-fluoro-DL-phenylalanine is a derivative of the essential amino acid phenylalanine, featuring two halogen substitutions on the phenyl ring: a bromine atom at position 5 and a fluorine atom at position 2. This specific substitution pattern imparts unique steric and electronic properties that differ significantly from the parent amino acid.

While a dedicated CAS number for the racemic DL-mixture was not identified in public databases, the L-enantiomer is cataloged, providing a key reference point for its identity.

Compound Identification

| Identifier | Value | Source |

| Compound Name | 5-Bromo-2-fluoro-DL-phenylalanine | - |

| L-Enantiomer CAS | 1270266-32-4 | [2] |

| Synonyms | (2S)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid (for L-form) | [2] |

| Molecular Formula | C₉H₉BrFNO₂ | [2] |

| Molecular Weight | 262.08 g/mol | [3] |

| InChI Key (L-form) | BYTRLZMUWHKJRH-QMMMGPOBSA-N | [2] |

Physicochemical Data

The introduction of halogen atoms, particularly the combination of fluorine and bromine, profoundly influences properties like hydrophobicity, electronic character, and the potential for forming halogen bonds.[1][4]

| Property | Value / Description | Rationale & Significance |

| Physical Form | Expected to be a solid. | Typical for amino acids. |

| Purity | Typically supplied at ≥95% - 97%. | [2][5] |

| Storage | Room Temperature or Refrigerated. | [2][6][7] |

| Hydrophobicity (LogP) | Calculated LogP values for halogenated phenylalanines are altered compared to the parent L-Phenylalanine (-1.4).[1] | The increased hydrophobicity from the bromine atom can enhance binding in hydrophobic pockets of target proteins and influence aggregation kinetics in peptides.[8][9] |

| Electronic Effect | Fluorine is a strongly electron-withdrawing group; Bromine is also electron-withdrawing but larger and more polarizable. | These electronic modifications alter the pKa of the aromatic ring and can influence cation-π or π-π stacking interactions, critical for receptor binding.[1] |

Synthesis Strategies

A common and robust method is the alkylation of a glycine equivalent with a substituted benzyl bromide.

Conceptual Synthesis Workflow

The diagram below outlines a plausible synthetic pathway, starting from a commercially available precursor like 5-bromo-2-fluoroaniline.

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) workflow diagram.

Step-by-Step Methodology

-

Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Leucine):

-

Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

In a separate vial, pre-activate Fmoc-Leu-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

-

Add the activation mixture to the resin and couple for 1-2 hours.

-

-

Iterative Cycles (Gly, X, Val, Tyr):

-

Repeat the deprotection, wash, and coupling steps for each subsequent amino acid.

-

Expertise Note: For the coupling of 5-Bromo-2-fluoro-DL-phenylalanine, a double coupling (repeating the coupling step) is recommended. The bulky, electron-withdrawn side chain can sometimes lead to slower coupling kinetics. This ensures the reaction proceeds to completion, preventing deletion sequences.

-

-

N-Terminal Acetylation:

-

After the final amino acid (Tyr) is coupled and deprotected, wash the resin with DMF.

-

Add a solution of 10% Acetic Anhydride and 1% DIPEA in DMF to the resin. React for 30 minutes. This caps the N-terminus.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) and react for 2-3 hours at room temperature.

-

Trustworthiness Note: The TIS acts as a scavenger to prevent side reactions with the tyrosine side chain during cleavage. This self-validating step ensures the integrity of the final product.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide.

-

Purify the peptide using reverse-phase HPLC (RP-HPLC).

-

-

Analysis: Confirm the mass and purity of the final peptide using LC-MS.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [5]* Precautionary Statements: Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection. [5]* Action: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.

Conclusion

5-Bromo-2-fluoro-DL-phenylalanine is a highly valuable, synthetically accessible non-canonical amino acid. Its unique combination of steric bulk, hydrophobicity, and electronic properties, conferred by the bromo- and fluoro-substituents, makes it a powerful tool for medicinal chemists and chemical biologists. From enhancing receptor binding affinity through halogen bonding to serving as a sensitive ¹⁹F NMR probe, this compound offers diverse functionalities for probing and modulating biological systems. Its application in peptide and protein engineering will continue to contribute to the development of novel therapeutics and a deeper understanding of molecular recognition and self-assembly processes. [1]

References

- A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. (2025). Benchchem.

- 5-Bromo-2-fluoro-L-phenylalanine | 1270266-32-4. Sigma-Aldrich.

- Application of Halogen Bond in Drug Discovery. PharmaBlock.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).

- Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. (2004). Stroke.

- The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. (2020).

- The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form

- 3-Bromo-5-fluoro-DL-phenylalanine. Advanced ChemBlocks.

- 4-Bromo-2-fluoro-DL-phenylalanine | 439587-17-4. Sigma-Aldrich.

- 3-Bromo-5-fluoro-D-phenylalanine. Benchchem.

- 3-Bromo-5-fluoro-L-phenylalanine | 1269807-22-8. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromo-2-fluoro-L-phenylalanine | 1270266-32-4 [sigmaaldrich.com]

- 3. 3-Bromo-5-fluoro-D-phenylalanine | Benchchem [benchchem.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. 3-Bromo-5-fluoro-DL-phenylalanine 95% | CAS: 1259998-94-1 | AChemBlock [achemblock.com]

- 6. 4-Bromo-2-fluoro-DL-phenylalanine | 439587-17-4 [sigmaaldrich.cn]

- 7. 3-Bromo-5-fluoro-L-phenylalanine | 1269807-22-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Diastereomeric Resolution of Peptides Incorporating 5-Bromo-2-fluoro-DL-phenylalanine

Target Audience: Peptide Chemists, Structural Biologists, and Drug Discovery Scientists Content Focus: Fmoc-Solid-Phase Peptide Synthesis (SPPS), Steric/Electronic Optimization, and Racemate Resolution

Rationale and Chemical Causality

The incorporation of unnatural, halogenated amino acids into peptide sequences is a highly effective strategy for modulating target binding affinity, proteolytic stability, and overall lipophilicity. Specifically,1[1] because the high electronegativity and small van der Waals radius of fluorine can restrict rotameric conformations without drastically altering the peptide's global topology.

The specialized building block 5-Bromo-2-fluoro-DL-phenylalanine (CAS: 439587-18-5) offers dual functionality:

-

Conformational Control: The ortho-fluorine (2-position) introduces stereoelectronic effects that rigidify the aromatic side chain relative to the peptide backbone.

-

Reactive Handle: The meta-bromine (5-position) serves as a heavy atom for crystallographic phasing or as an orthogonal handle for2[2].

The Stereochemical Challenge: Because this reagent is a racemic (DL) mixture, its incorporation during 3[3] will inherently generate a pair of diastereomeric peptides. Rather than a drawback, this allows researchers to synthesize two stereochemical analogs simultaneously, doubling the Structure-Activity Relationship (SAR) data points once the epimers are resolved via RP-HPLC. Furthermore,4[4].

Process Workflow

The following self-validating workflow ensures that the steric hindrance of the halogenated, racemic building block does not lead to deletion sequences.

Workflow for SPPS and diastereomeric resolution of 5-Br-2-F-DL-Phe containing peptides.

Physicochemical & Kinetic Parameters

Coupling a bulky, halogenated D/L amino acid requires specific deviations from standard SPPS protocols. The table below summarizes the causality behind these necessary adjustments.

Table 1: Comparative Parameters for Peptide Assembly

| Parameter | Standard Fmoc-L-Phe | Fmoc-5-Bromo-2-fluoro-DL-Phe | Mechanistic Impact on Protocol |

| Stereochemistry | Pure L-enantiomer | Racemic (DL) mixture | [5]; requires resolution of diastereomers post-cleavage. |

| Electronic Effects | Neutral | Inductive withdrawal by F & Br | The ortho-fluorine reduces the nucleophilicity of the |

| Coupling Kinetics | Fast (30–60 min) | Slow (2–4 hours) | [6], demanding extended reaction times. |

| Optimal Activator | HBTU or DIC/HOBt | HATU / HOAt | The 7-azabenzotriazole moiety in HATU provides a neighboring group effect, accelerating the acylation of sterically hindered amines. |

Detailed Experimental Protocol

Note: This protocol assumes the starting material has been pre-protected as Fmoc-5-Bromo-2-fluoro-DL-Phe-OH. If starting from the free amino acid, standard Fmoc-OSu protection in aqueous dioxane with

Step 1: Resin Swelling and Deprotection

-

Swelling: Weigh the desired amount of Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) into a fritted SPPS reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Removal: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat with a fresh solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise prematurely cap the activated amino acid.

Step 2: Coupling Fmoc-5-Bromo-2-fluoro-DL-Phe-OH

-

Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-5-Bromo-2-fluoro-DL-Phe-OH and 3.9 equivalents of HATU in a minimum volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Pre-activation: Allow the mixture to pre-activate for exactly 2 minutes. 6[6]; HATU is critical here to overcome the steric bulk of the racemic mixture.

-

Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.

Step 3: Self-Validation via Kaiser Test

To ensure the protocol acts as a self-validating system, a colorimetric assay must be performed before proceeding.

-

Extract a few resin beads and wash them with ethanol.

-

Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions, then heat at 120°C for 5 minutes.

-

Interpretation: 5[5] using 2.0 equivalents of the amino acid and DIC/OxymaPure for an additional 2 hours.

Step 4: Coupling the Subsequent Amino Acid (Critical Bottleneck)

Once the 5-Br-2-F-Phe residue is successfully attached and its Fmoc group removed, the newly exposed

-

Mandatory Double Coupling: The amino acid immediately following the halogenated residue must be double-coupled.

-

Couple using HATU/DIPEA for 2 hours, drain, and repeat with fresh reagents for an additional 2 hours to prevent deletion sequences.

Step 5: Cleavage and Global Deprotection

-

Following sequence completion, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade Water.

-

Agitate for 2.5 hours at room temperature.

-

Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge, decant the ether, wash the pellet twice with fresh cold ether, and lyophilize.

Step 6: Diastereomeric Resolution (RP-HPLC)

Because the input amino acid was a DL racemate, the crude product contains two distinct diastereomers (the L-Phe and D-Phe derivatives).

-

Dissolve the crude peptide in a minimum volume of 50% Acetonitrile/Water.

-

Inject onto a Preparative C18 RP-HPLC column.

-

Gradient Strategy: Utilize a highly shallow gradient (e.g., 0.1% to 0.25% increase of Acetonitrile per minute in 0.1% aqueous TFA). The diastereomers will resolve into two distinct peaks due to the differential interaction of the D- versus L- side chain with the chiral backbone of the rest of the peptide sequence.

-

Lyophilize the separated fractions and confirm the exact mass and isotopic distribution (specifically looking for the characteristic 1:1 M / M+2 bromine isotope pattern) via high-resolution LC-MS.

References

- A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-Phe(4-Br). Benchchem.

- 5-BROMO-2-FLUORO-DL-PHENYLALANINE | 439587-18-5. Sigma-Aldrich.

- Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano.

- Overview of Solid Phase Peptide Synthesis (SPPS). Peptide.com.

- One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters - ACS Publications.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.

- Technical Support Center: D-Phenylalanine Coupling in SPPS. Benchchem.

Sources

using 5-Bromo-2-fluoro-DL-phenylalanine as a 19F NMR probe

Advanced Application Note: 5-Bromo-2-fluoro-DL-phenylalanine as a Dual-Modal F NMR Probe and Orthogonal Handle

Target Audience: Structural Biologists, Protein Engineers, and Drug Development Scientists Application: Conformational dynamics mapping, ligand-binding assays, and post-translational orthogonal functionalization.

Executive Briefing & Mechanistic Rationale